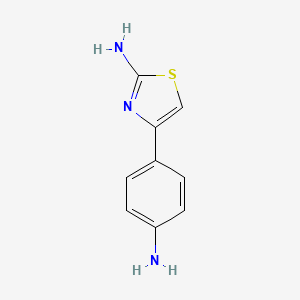

4-(4-Aminophenyl)-1,3-thiazol-2-amine

CAS No.: 3673-53-8

Cat. No.: VC1976293

Molecular Formula: C9H9N3S

Molecular Weight: 191.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3673-53-8 |

|---|---|

| Molecular Formula | C9H9N3S |

| Molecular Weight | 191.26 g/mol |

| IUPAC Name | 4-(4-aminophenyl)-1,3-thiazol-2-amine |

| Standard InChI | InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) |

| Standard InChI Key | VCALEXDZEAGCPD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)N |

| Canonical SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)N |

Introduction

Chemical Properties and Structure

4-(4-Aminophenyl)-1,3-thiazol-2-amine consists of a thiazole ring connected to a para-aminophenyl group at the 4-position, with an amino group at the 2-position of the thiazole ring. This structural arrangement creates a molecule with multiple potential hydrogen bonding sites and pharmacophoric features.

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 4-(4-Aminophenyl)-1,3-thiazol-2-amine.

| Property | Value |

|---|---|

| CAS Number | 3673-53-8 |

| Molecular Formula | C9H9N3S |

| Molecular Weight | 191.26 g/mol |

| IUPAC Name | 4-(4-aminophenyl)-1,3-thiazol-2-amine |

| Common Synonyms | 2-Amino-4-(4-aminophenyl)thiazole, 4-(4-Amino-phenyl)-thiazol-2-ylamine, 2-Thiazolamine,4-(4-aminophenyl)- |

| Standard InChI | InChI=1S/C9H9N3S/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,10H2,(H2,11,12) |

| Standard InChIKey | VCALEXDZEAGCPD-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=CSC(=N2)N)N |

Structural Features

The compound contains three nitrogen atoms and one sulfur atom, which contribute to its hydrogen-bonding capabilities and potential interactions with biological targets. The 2-amino group on the thiazole ring is a key functional feature that distinguishes it from other thiazole derivatives and contributes significantly to its biological activity profile . The para-aminophenyl group provides an additional site for hydrogen bonding and potential modification in drug development processes.

Synthesis Methods

Several methods have been reported for the synthesis of 4-(4-Aminophenyl)-1,3-thiazol-2-amine and related compounds. The most common approaches involve the reaction of α-haloketones with thiourea or similar reagents.

Hantzsch Thiazole Synthesis

The classical Hantzsch thiazole synthesis represents a widely utilized method for preparing 4-(4-Aminophenyl)-1,3-thiazol-2-amine and related compounds. This approach typically involves the condensation of α-bromoacetophenones with thiourea . The general procedure can be outlined as follows:

-

Preparation of α-bromoacetophenones from appropriate acetophenones using brominating agents such as copper dibromide

-

Condensation of the α-bromoacetophenone with thiourea to form the thiazole ring

-

Purification by crystallization from ethanol-water mixtures

The Hantzsch method provides a relatively straightforward and efficient route to 4-phenyl-1,3-thiazol-2-amines with various substituents on the phenyl ring .

Alternative Synthetic Approaches

An alternative approach involves the use of arylketones and thiourea in the presence of iodine. As described in a recent study by Papadopoulou et al. (referenced in search result 2), this method includes:

-

Condensation of arylketones with thiourea (1:2 ratio)

-

Addition of iodine (4 equivalents)

-

Heating the mixture for 4 hours

-

Addition of hot water to the raw mixture and cooling to room temperature

-

Washing with ethyl ether to remove residual iodine

-

Neutralization of the water phase with ammonium hydroxide

-

Isolation of the solid product by filtration

This method has been successfully applied to synthesize various 4-phenyl-1,3-thiazol-2-amine derivatives, including those with amino substituents on the phenyl ring .

Biological Activities

4-(4-Aminophenyl)-1,3-thiazol-2-amine and structurally related compounds have demonstrated a range of significant biological activities, making them valuable scaffolds in drug discovery efforts.

Antiprotozoal Activity

| Compound | IC50 (μM) against L. amazonensis promastigotes | Selectivity Index (SI) |

|---|---|---|

| Compound 3 | 46.63 | 26.11 |

| Compound 4 | 53.12 | 4.80 |

| Compound 6 | 20.78 | 5.69 |

The data demonstrate that compounds with appropriate substituents on the phenyl ring can achieve significant antiparasitic activity with favorable selectivity indices .

Anticancer Properties

N,4-diaryl-1,3-thiazole-2-amines have demonstrated notable anticancer activities through various mechanisms. A series of N,4-diaryl-1,3-thiazole-2-amines containing three aromatic rings with an amino linker were designed and synthesized as tubulin inhibitors, showing antiproliferative activity in multiple human cancer cell lines .

One of the most promising compounds, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (compound 10s), exhibited potent antiproliferative activity with IC50 values between 0.36 and 0.86 μM in three different cancer cell lines . Mechanistic studies revealed that this compound:

-

Inhibited tubulin polymerization in a dose-dependent manner

-

Disrupted tubulin microtubule dynamics

-

Induced cell cycle arrest at the G2/M phase in both concentration- and time-dependent manners

Additionally, compounds based on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have shown high in vitro potency against both sensitive and resistant cancer cell lines in melanoma, pancreatic cancer, and chronic myeloid leukemia models. The lead compound (6b) induced cell death through concomitant induction of apoptosis and autophagy .

Anti-inflammatory Activity

4-(4-Chlorophenyl)thiazol-2-amine derivatives, structurally related to 4-(4-Aminophenyl)-1,3-thiazol-2-amine, have demonstrated significant anti-inflammatory properties. Recent research has focused on their potential as anti-inflammatory and analgesic agents through dual inhibition mechanisms .

A series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. The most promising compounds (5d and 5e) proved to be potent inhibitors of the COX/LOX pathways compared to standard drugs . Molecular docking studies confirmed that these compounds effectively bind to the amino acid residues of COX-1, COX-2, and 5-LOX target sites .

Another study investigated 4-(4-Chlorophenyl)thiazol-2-amines as potential neurodegenerative therapeutics with anti-inflammatory properties. These compounds demonstrated dual inhibition of DNase I and 5-lipoxygenase (5-LO), suggesting potential applications in treating neurodegenerative conditions where inflammation plays a significant role .

Structure-Activity Relationships

Analysis of the biological activities of 4-(4-Aminophenyl)-1,3-thiazol-2-amine and its analogues has revealed important structure-activity relationships that can guide future drug development efforts.

Key Structural Features Affecting Activity

Several structural elements have been identified as critical for the biological activity of these compounds:

-

The 2-amino group on the thiazole ring plays a crucial role in maintaining biological activity. Replacement or modification of this group often results in reduced activity .

-

Substituents on the phenyl ring significantly influence potency and selectivity. For anticancer activity, methoxy substitutions, particularly 2,4-dimethoxy substitutions on the A ring, enhance antiproliferative effects .

-

The introduction of a methyl or acetyl group at the N position of the 2-aminothiazole skeleton may reduce activity compared to the corresponding unsubstituted compound .

-

For anti-inflammatory activity, the presence of halogen substituents, particularly chloro groups, appears to enhance the inhibition of inflammatory enzymes .

Molecular Docking Insights

Molecular docking studies have provided valuable insights into the binding modes of these compounds with various biological targets. For tubulin inhibitors, docking studies revealed that the dimethoxyphenyl moiety in the A-ring of N,4-diaryl-1,3-thiazole-2-amines extends toward the α- and β-tubulin interfaces .

Several key interactions were identified:

-

The thiol group of Cys β241 formed a hydrogen bond with the nitrogen atom of the amino linker

-

Hydrophobic interactions occurred between the compounds and several amino acids of β-tubulin

-

Van der Waals attractions in specific regions enhanced binding affinity

For anti-inflammatory compounds, molecular docking indicated important interactions with COX-2, including:

-

Hydrophilic hydrogen bond interactions with His90 and Ser353 through the NH group

-

Pi-sulfur interaction (hydrophobic) with Tyr355 and Phe518 by the sulfur of the thiazole region

-

Other hydrophobic interactions including π-π stacked interaction with Asp515 and π-alkyl interaction with Val523

These molecular insights provide valuable guidance for the rational design of more potent and selective derivatives of 4-(4-Aminophenyl)-1,3-thiazol-2-amine.

Applications in Drug Development

The versatile biological profile of 4-(4-Aminophenyl)-1,3-thiazol-2-amine and related compounds positions them as promising scaffolds for drug development across multiple therapeutic areas.

As Antileishmanial Agents

The demonstrated activity against Leishmania species makes 4-phenyl-1,3-thiazol-2-amines valuable starting points for developing new treatments for leishmaniasis, a neglected tropical disease with limited therapeutic options. The currently available drugs for leishmaniasis often show high toxicity and require parenteral administration, highlighting the need for new alternatives .

The identification of S-methyl-5-thioadenosine phosphorylase as a potential target provides a foundation for structure-based drug design approaches to enhance activity and reduce potential toxic side effects .

As Anticancer Agents

The tubulin-targeting properties of N,4-diaryl-1,3-thiazole-2-amines make them promising candidates for cancer therapy. Their ability to disrupt microtubule dynamics and induce cell cycle arrest represents a well-established mechanism for anticancer drugs .

The identification of lead compound N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (6b), which demonstrated high potency against both sensitive and resistant cancer cell lines and showed good pharmacokinetic properties, highlights the potential of this chemical class in addressing the challenging issue of resistance in cancer treatment .

As Anti-inflammatory and Neuroprotective Agents

The dual inhibition of DNase I and 5-lipoxygenase by 4-(4-Chlorophenyl)thiazol-2-amines suggests potential applications in treating neurodegenerative diseases with inflammatory components . This dual-targeting approach may provide advantages over single-target therapies by addressing multiple pathological mechanisms simultaneously.

The analgesic and anti-inflammatory properties demonstrated by 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives in both in vitro and in vivo models further support the development of these compounds as alternatives to current anti-inflammatory drugs, which are often associated with severe unwanted effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume